molecular formula C15H12N6O3S B11060354 N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B11060354
M. Wt: 356.4 g/mol
InChI Key: MGWIEWXVZLNMEF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a tetrazole ring connected through a sulfanyl acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyridine Ring: Pyridine derivatives can be synthesized via Hantzsch pyridine synthesis or other methods involving the condensation of aldehydes, ammonia, and β-ketoesters.

    Tetrazole Formation: The tetrazole ring can be formed by the reaction of nitriles with sodium azide under acidic conditions.

    Linkage Formation: The final step involves the coupling of the benzodioxole, pyridine, and tetrazole derivatives through a sulfanyl acetamide linkage, often using thiolating agents and amide coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-3-(1-pyridin-4-ylethyl)urea
  • 1-(1,3-benzodioxol-5-yl)-3-(1-pyridin-4-ylethyl)thiourea

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of the tetrazole ring, which is less common in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12N6O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C15H12N6O3S/c22-14(17-10-3-4-12-13(6-10)24-9-23-12)8-25-15-18-19-20-21(15)11-2-1-5-16-7-11/h1-7H,8-9H2,(H,17,22)

InChI Key

MGWIEWXVZLNMEF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CN=CC=C4

Origin of Product

United States

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